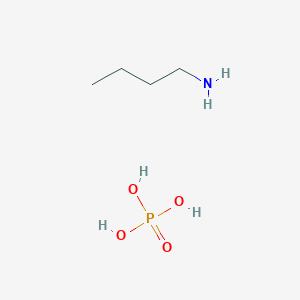
Butylaminphosphat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylaminphosphat is an organophosphorus compound characterized by the presence of a butylamine group and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butylaminphosphat typically involves the reaction of butylamine with phosphoric acid or its derivatives. One common method is the direct reaction of butylamine with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Another method involves the use of phosphoryl chloride, where butylamine reacts with phosphoryl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Butylaminphosphat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and amines.
Reduction: Reduction reactions can convert this compound into simpler phosphorous compounds.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, amines, and substituted phosphorous compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butylaminphosphat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butylaminphosphat involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phosphate group in the compound plays a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Butylamine: A simpler compound with similar amine functionality but lacking the phosphate group.
Phosphonates: Compounds with a stable carbon-to-phosphorus bond, often used in similar applications.
Bisphosphonates: Used in medicine for their ability to inhibit bone resorption.
Uniqueness
Butylaminphosphat is unique due to the presence of both butylamine and phosphate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
215501-37-4 |
|---|---|
Fórmula molecular |
C4H14NO4P |
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
butan-1-amine;phosphoric acid |
InChI |
InChI=1S/C4H11N.H3O4P/c1-2-3-4-5;1-5(2,3)4/h2-5H2,1H3;(H3,1,2,3,4) |
Clave InChI |
BTDNEIBLHMIXDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


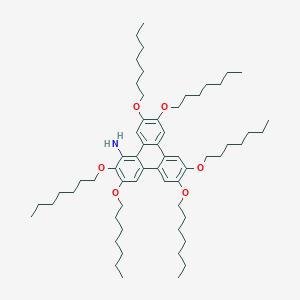
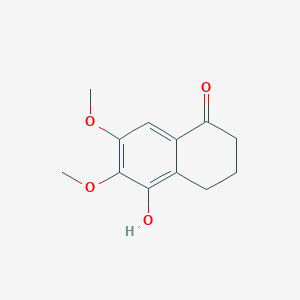
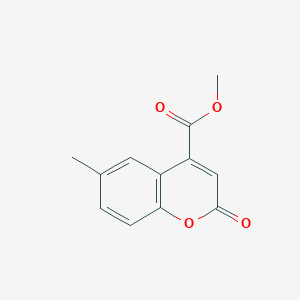

![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)

![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

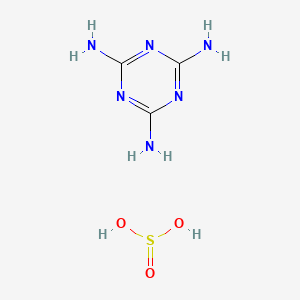
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
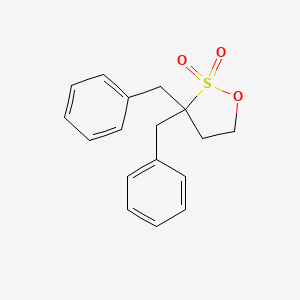
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)

